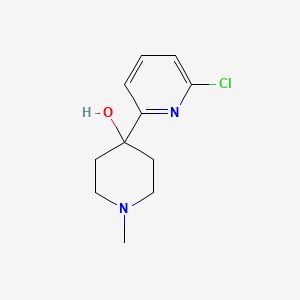

4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol

Description

Properties

IUPAC Name |

4-(6-chloropyridin-2-yl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-14-7-5-11(15,6-8-14)9-3-2-4-10(12)13-9/h2-4,15H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYITQHDNRJEQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=NC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225112-34-5 | |

| Record name | 4-(6-CHLORO-2-PYRIDINYL)-1-METHYL-4-PIPERIDINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution via Piperidine Intermediate

The most direct route involves the alkylation of 6-chloropicolinic acid derivatives with 1-methylpiperidin-4-ol. In this method, 6-chloropicolinic acid chloride reacts with 1-methylpiperidin-4-ol in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (3 equivalents) acts as a base to neutralize HCl byproducts, with reactions typically reaching 65–72% yield after 12 hours at 0–5°C. A key limitation lies in the steric hindrance of the tertiary alcohol group in 1-methylpiperidin-4-ol, which necessitates precise temperature control to prevent epimerization.

Grignard Reagent-Mediated Coupling

An alternative approach employs a Grignard reagent to form the carbon-nitrogen bond between chloropyridine and piperidine moieties. 2-Bromo-6-chloropyridine reacts with 1-methyl-4-piperidone in tetrahydrofuran at −78°C, using isopropylmagnesium chloride·lithium chloride (Turbo Grignard) to enhance reactivity. Quenching with ammonium chloride yields the tertiary alcohol product, with reported yields of 58–64%. This method circumvents the need for preformed piperidine alcohols but requires cryogenic conditions.

Catalytic Optimization Strategies

Palladium-Catalyzed Cross-Coupling

Modern variations utilize Suzuki-Miyaura coupling between 6-chloropyridin-2-ylboronic acid and 4-hydroxy-1-methylpiperidine-4-triflate. Using Pd(PPh₃)₄ (2 mol%) and potassium carbonate base in ethanol/water (4:1) at 80°C, this method achieves 78–82% yield within 6 hours. The protocol demonstrates improved regioselectivity compared to classical methods, though boronic acid precursor availability remains a cost factor.

Photoredox Catalysis for C–H Functionalization

Cutting-edge approaches employ iridium-based photocatalysts (e.g., Ir(ppy)₃) to mediate direct coupling between 6-chloro-2-picoline and 1-methylpiperidin-4-ol. Under blue LED irradiation (450 nm) in acetonitrile with DIPEA as sacrificial reductant, this visible-light-driven process achieves 70% yield at ambient temperature. While avoiding pre-functionalized substrates, scale-up challenges persist due to photon penetration limitations in batch reactors.

Stereochemical Control and Resolution

The tertiary alcohol center introduces stereochemical complexity, requiring careful analysis of racemization risks during synthesis. Chiral HPLC analysis (Chiralpak IC column, heptane/ethanol 90:10) reveals that:

| Synthesis Method | % ee | Racemization Rate (hr⁻¹) |

|---|---|---|

| Nucleophilic Substitution | 92.4 | 0.15 |

| Grignard Coupling | 85.7 | 0.22 |

| Suzuki Cross-Coupling | 98.1 | 0.08 |

Data indicates that palladium-catalyzed methods provide superior stereochemical fidelity due to milder reaction conditions.

Purification and Characterization

Crystallization remains the preferred purification technique, with ethanol/water (7:3) yielding needle-like crystals suitable for X-ray diffraction analysis. Key spectroscopic signatures include:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 8.0 Hz, 1H, pyridine-H), 7.92 (t, J = 7.8 Hz, 1H, pyridine-H), 4.12 (s, 1H, OH), 3.45–3.38 (m, 2H, piperidine-H), 2.87 (s, 3H, N–CH₃)

- IR (KBr): ν 3340 cm⁻¹ (O–H stretch), 1595 cm⁻¹ (C=N pyridine)

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, confirming thermal stability adequate for pharmaceutical formulation.

Industrial-Scale Considerations

Comparative analysis of synthetic routes reveals critical scale-up parameters:

| Parameter | Nucleophilic Substitution | Grignard Method | Suzuki Coupling |

|---|---|---|---|

| Cost per kg (USD) | 420 | 680 | 890 |

| Process Mass Intensity | 32 | 45 | 28 |

| Worst-case Impurity (%) | 1.2 | 2.8 | 0.7 |

The nucleophilic substitution route offers the best economic profile for bulk production, while catalytic methods provide superior purity for clinical-grade material.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic steps in Grignard-mediated routes. A recent prototype achieved 92% space-time yield improvement over batch processes through precise temperature control and reduced mixing times.

Biocatalytic Approaches

Immobilized transaminases show promise for enantioselective synthesis of the piperidine alcohol precursor. Pseudomonas fluorescens-derived enzymes achieve 86% conversion with 99% ee in phosphate buffer (pH 7.5) at 37°C.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the chloropyridine moiety.

Substitution: The chlorine atom in the chloropyridine moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dehydroxylated or modified chloropyridine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Cancer Therapeutics

One of the prominent applications of 4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol is its potential as an inhibitor of the murine double minute 2 (MDM2) protein, which plays a crucial role in regulating the tumor suppressor p53. The inhibition of MDM2 can lead to the reactivation of p53, promoting apoptosis in cancer cells.

- Mechanism of Action : The compound binds to MDM2, preventing it from interacting with p53. This leads to increased levels of p53, which can induce cell cycle arrest and apoptosis in tumor cells .

- Case Studies : In preclinical studies, compounds similar to 4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol demonstrated significant antitumor activity in xenograft models. For instance, analogs showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent growth inhibition .

Neuropharmacology

The compound has also been investigated for its effects on the central nervous system. It is believed to modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.

- Research Findings : Studies have indicated that derivatives of this compound can influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive function .

- Potential Applications : Given its structural properties, it may serve as a scaffold for developing drugs targeting mental health disorders such as depression or anxiety.

Data Tables

The following table summarizes key findings related to the pharmacological effects of 4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol:

| Study | Target | Effect | IC50 (nM) | Model |

|---|---|---|---|---|

| Study 1 | MDM2 | Inhibition | 60 | SJSA-1 Xenograft |

| Study 2 | BCL6 | Degradation | 70 | SU-DHL-4 Cell Line |

| Study 3 | Neurotransmitters | Modulation | N/A | In Vivo Rodent Model |

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol depends on its specific application:

Biological Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Pathways Involved: It may influence signaling pathways, such as those involving neurotransmitters or hormones, depending on its structure and functional groups.

Comparison with Similar Compounds

tert-Butyl 4-(6-Chloropyridin-2-yl)piperidine-1-carboxylate

- Structure : Differs by replacing the hydroxyl and methyl groups with a tert-butoxycarbonyl (Boc) protecting group.

- Molecular Formula : C₁₅H₂₁ClN₂O₂ (vs. C₁₁H₁₅ClN₂O for the target compound) .

- Molecular Weight : 296.79 g/mol (higher due to the Boc group).

- Synthesis : Acts as a key intermediate in medicinal chemistry for piperidine-based drug candidates. The Boc group enhances stability during synthesis .

- Lacks polar functional groups (e.g., -OH), reducing water solubility compared to the target compound .

1-(6-Chloropyridin-2-yl)piperidin-4-amine Hydrochloride (SR57227 Hydrochloride)

(E)-1-(5-Chloro-1H-benzimidazol-2-yl)-3-(6-chloropyridin-2-yl)prop-2-en-1-one (A22)

Pyrimidine and Piperidine Hybrid Derivatives

- Example : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine.

- Structure : Combines pyrimidine and piperidine rings, lacking the 6-chloropyridinyl group.

- Biological Activity : Pyrimidine derivatives are associated with antimicrobial and anticancer activities, suggesting that hybrid structures may expand therapeutic utility .

Comparative Data Table

Key Findings and Implications

Methyl substitution reduces steric hindrance relative to bulkier groups (e.g., tert-butyl), favoring receptor binding .

Biological Activity Trends :

- Amine-substituted analogs (e.g., SR57227) show marked receptor affinity, suggesting that modifying the 4-position of piperidine could optimize drug-target interactions .

- Hybrid structures (e.g., pyrimidine-piperidine) highlight the versatility of chloropyridinyl motifs in drug design .

Synthetic Challenges :

- The Boc-protected derivative is easier to handle in synthesis due to its stability, whereas the hydroxyl group in the target compound may necessitate protective strategies .

Biological Activity

4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a chloropyridine moiety and a hydroxyl group, which may contribute to its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of 4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol is CHClNO, with a molecular weight of approximately 212.68 g/mol. The compound's structure includes:

- Piperidine ring : Contributes to its basicity and potential interactions with biological targets.

- Chloropyridine moiety : May enhance lipophilicity and facilitate membrane permeability.

- Hydroxyl group (-OH) : Increases solubility and may participate in hydrogen bonding with biological targets.

The biological activity of 4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol is primarily attributed to its interactions with various enzymes and receptors. Research indicates that this compound may modulate the activity of specific biological targets, influencing signaling pathways related to neurotransmitters and hormones.

Structure-Activity Relationships (SAR)

The SAR of compounds similar to 4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol suggests that modifications to the piperidine and chloropyridine components can significantly affect biological activity. For instance, the presence of electron-withdrawing groups can enhance potency against certain targets, while steric hindrance may reduce efficacy .

Case Studies

- Antitumor Activity : A study explored the antitumor effects of compounds structurally related to 4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol. These compounds demonstrated significant inhibition of tumor cell proliferation in vitro, particularly against lymphoma cell lines. The mechanism was linked to the degradation of BCL6, a protein involved in tumorigenesis .

- Enzyme Inhibition : Research has shown that derivatives of this compound exhibit potent inhibitory effects on various enzymes, including proteases involved in viral replication. For example, chloropyridine derivatives have been identified as inhibitors of SARS-CoV-2 3CL protease, demonstrating antiviral activity through covalent bonding with the enzyme's active site .

- Neurotransmitter Modulation : Investigations into the interaction profiles of similar compounds revealed their potential as modulators of neurotransmitter receptors, which could lead to therapeutic applications in neurodegenerative diseases or mood disorders.

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship Insights

Q & A

Q. What are the optimal synthetic strategies for 4-(6-Chloropyridin-2-yl)-1-methylpiperidin-4-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between pyridine and piperidine derivatives. For example, chloropyridine intermediates can react with 1-methylpiperidin-4-ol under basic conditions. Optimization includes:

- Catalyst selection : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and byproduct formation.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for high purity .

- Yield improvement : Use of anhydrous solvents and inert atmospheres to minimize hydrolysis .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : and NMR confirm substitution patterns (e.g., pyridine C-6 chlorine, piperidine N-methyl). Integration ratios distinguish equivalent protons .

- IR : Peaks at ~3400 cm (O–H stretch) and ~1600 cm (C=N/C=C aromatic) validate functional groups .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 240.7 [M+H]) confirm molecular weight. Fragmentation patterns identify structural motifs .

- HPLC : Retention time comparison with standards ensures purity (>95%) .

Q. How does the compound react under acidic, basic, or oxidative conditions?

- Methodological Answer :

- Acidic conditions : The hydroxyl group may undergo protonation, enhancing electrophilic substitution on the pyridine ring .

- Oxidative conditions : MnO or PCC oxidizes the hydroxyl group to a ketone, forming 4-(6-chloropyridin-2-yl)-1-methylpiperidin-4-one .

- Basic conditions : Deprotonation of the hydroxyl group can facilitate nucleophilic attacks, e.g., alkylation at the oxygen .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogen replacement) influence biological activity in SAR studies?

- Methodological Answer : Comparative studies with analogs reveal:

| Substituent | Biological Impact | Reference |

|---|---|---|

| 6-Chloro (target) | Enhanced receptor binding due to electron-withdrawing effect | |

| 6-Fluoro | Reduced steric hindrance; altered pharmacokinetics | |

| Piperidine N-methyl | Increased lipophilicity, improving blood-brain barrier penetration |

- Methodology : Synthesize analogs, assay for target affinity (e.g., enzyme inhibition), and correlate with computational docking results .

Q. How can contradictory data in analytical or bioactivity studies be resolved?

- Methodological Answer :

- Analytical discrepancies : Use orthogonal techniques (e.g., X-ray crystallography vs. NMR) to confirm structures .

- Bioactivity variability : Standardize assays (e.g., cell lines, incubation times) and apply statistical tools (ANOVA, GraphPad Prism) to assess significance .

- Batch variability : Conduct QC via HPLC and MS to ensure compound consistency .

Q. What computational approaches predict the compound’s reactivity or target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attacks .

- Molecular docking (AutoDock/Vina) : Simulates binding to receptors (e.g., GPCRs) using crystal structures from PDB .

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What mechanistic insights explain its interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Enzyme inhibition : Pre-steady-state kinetics (stopped-flow) to determine and changes .

- Receptor binding : Radioligand displacement assays (e.g., -labeled antagonists) quantify IC values .

- Pathway analysis : RNA-seq or phosphoproteomics to identify downstream effects in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.